4-Ethylphenyl 2-chloroethane-1-sulfonate

Description

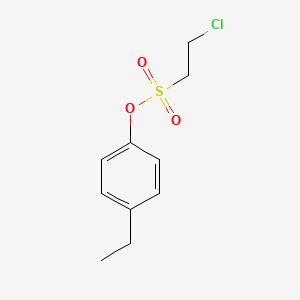

4-Ethylphenyl 2-chloroethane-1-sulfonate is a sulfonate ester characterized by a 4-ethylphenyl group attached to a 2-chloroethyl sulfonate backbone. The ethyl group enhances lipophilicity, which may influence bioavailability and binding interactions, while the sulfonate moiety contributes to solubility and chemical reactivity .

Properties

CAS No. |

61980-96-9 |

|---|---|

Molecular Formula |

C10H13ClO3S |

Molecular Weight |

248.73 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-chloroethanesulfonate |

InChI |

InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-15(12,13)8-7-11/h3-6H,2,7-8H2,1H3 |

InChI Key |

HUQQMKIAFHJAFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Pathways for Sulfonate Ester Synthesis

Intermediate Synthesis: 2-Chloroethyl Sodium Sulfonate

The foundational step in producing 4-ethylphenyl 2-chloroethane-1-sulfonate involves synthesizing the sodium salt of 2-chloroethyl sulfonate. As detailed in patent CN115448858B, this intermediate is efficiently prepared via nucleophilic substitution between 1,2-dihaloethane (e.g., 1,2-dichloroethane) and sodium sulfite in aqueous media. The reaction employs dual catalysts: transition metal salts (e.g., nickel, zinc, or cobalt salts) and quaternary ammonium salts (e.g., tetrabutylammonium chloride). These catalysts synergistically accelerate the reaction, reducing processing times from 20–25 hours to 0.5–2 hours while achieving yields exceeding 90%.

Critical Parameters:

- Molar Ratios: A 1:1 to 10:1 ratio of 1,2-dihaloethane to sodium sulfite ensures complete conversion.

- Catalyst Loading: Metal salts and quaternary ammonium salts are used in a 1:1 to 10:1 ratio relative to sodium sulfite.

- Temperature: Reactions proceed optimally at 50–100°C, with higher temperatures favoring faster kinetics.

Esterification Strategies

The sodium sulfonate intermediate is subsequently converted to the target ester via reaction with 4-ethylphenol. Two primary methodologies dominate this step:

Alkylation Using Halogenated Aryl Compounds

Patent EP0115328A1 describes esterification through nucleophilic displacement, where sodium 2-chloroethyl sulfonate reacts with 4-ethylphenyl halides (e.g., 4-ethylphenyl bromide) in polar aprotic solvents (e.g., dimethylformamide). Tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing interfacial reactivity. This method achieves 85–92% yield under reflux conditions (80–120°C, 4–8 hours).

Acid-Catalyzed Esterification

An alternative approach involves protonating sodium 2-chloroethyl sulfonate with hydrochloric acid to yield 2-chloroethylsulfonic acid, followed by coupling with 4-ethylphenol using thionyl chloride as an activating agent. This method, though effective, requires stringent moisture control and generates stoichiometric HCl, necessitating robust neutralization protocols.

Catalytic Systems and Reaction Optimization

Dual Catalyst Systems

The integration of transition metal salts (e.g., nickel acetate) and quaternary ammonium salts (e.g., tetraethylammonium chloride) significantly enhances reaction rates and yields. For instance, Example 2 of CN115448858B demonstrates that a combination of nickel acetate (0.18 mol) and tetrabutylammonium chloride (0.09 mol) at 75°C achieves 90% yield in 1.5 hours. The metal salt stabilizes the sulfonate intermediate, while the quaternary ammonium salt facilitates phase transfer of reactants.

Solvent Selection and Recycling

Water serves as the primary solvent for sulfonate synthesis, eliminating the need for volatile organic compounds (VOCs) and simplifying post-reaction separation. After layering, the organic phase (recovered 1,2-dichloroethane) is recycled, reducing raw material costs by 30–40%. For esterification, methanol or ethanol is preferred for recrystallization, yielding products with ≥98.5% purity.

Industrial-Scale Process Design

Continuous Flow Reactors

Adopting continuous flow systems for the sulfonate synthesis step minimizes thermal gradients and improves heat dissipation, critical for maintaining reaction efficiency at scale. Patent CN115448858B notes that batch processes require 1.5–2 hours per cycle, whereas flow reactors could reduce this to 30–45 minutes.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2-chloroethane-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The ethyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, often in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, usually in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted phenyl sulfonates, such as 4-ethylphenyl azide or 4-ethylphenyl thiocyanate.

Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.

Reduction: 4-Ethylphenyl sulfonic acid or 4-ethylphenyl sulfide.

Scientific Research Applications

4-Ethylphenyl 2-chloroethane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfonate groups.

Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers, where its unique reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2-chloroethane-1-sulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with nucleophilic sites on enzymes or receptors, leading to the formation of covalent bonds and modulation of their activity.

Pathways Involved: It may participate in pathways involving sulfonate metabolism, where it acts as a substrate or inhibitor of enzymes such as sulfatases or sulfonate transporters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethylphenyl Substitutents

2-(4-Ethylphenyl)-N-Isopentylquinolin-4-Amine

- Structure: Quinoline core with 4-ethylphenyl and isopentylamine substituents.

- Key Findings : Demonstrated inhibitory activity against bovine viral diarrhea virus (BVDV) RNA polymerase (RdRp) by interacting with hydrophobic pockets in the enzyme’s fingers and thumb domains . Computational models highlight the importance of the ethylphenyl group in stabilizing interactions with residues Y674 and R293.

- Comparison: Unlike the sulfonate, this compound relies on a quinoline scaffold for RdRp inhibition.

5-(4-Ethylphenyl)-3-Phenylimidazolidin-2,4-Dione (IM-3)

- Structure : Imidazolidin-2,4-dione core with 4-ethylphenyl and phenyl substituents.

- The ethylphenyl group was critical for modulating bioactivity compared to analogues with methyl or isopropyl groups .

- Comparison: The imidazolidinone core introduces hydrogen-bonding capabilities absent in the sulfonate.

1-(4-Ethylphenyl)-Ethanone

- Structure : Aromatic ketone with a 4-ethylphenyl group.

- Key Findings : Showed dose-dependent antimicrobial activity against Phytophthora parasitica (EC₅₀ = 27.46–366.37 mg/L). The ethyl group improved efficacy compared to simpler alkyl substituents .

- Comparison : The ketone functional group differs significantly from the sulfonate, but the ethylphenyl moiety’s role in enhancing antimicrobial activity underscores its versatility across compound classes.

Functional Group Comparisons

Sulfonate vs. Sulfonamide/Thioether Analogues

- Sulfonate Esters : The sulfonate group in 4-ethylphenyl 2-chloroethane-1-sulfonate increases polarity and stability under acidic conditions. This contrasts with sulfonamides (e.g., in IM-4 and IM-8 from ), where the sulfur atom participates in hydrogen bonding.

Chloroethyl vs. Hydrophobic Chains

- The 2-chloroethyl chain in the sulfonate may confer reactivity for cross-linking or alkylation, a feature absent in non-halogenated analogues like IM-3 or 1-(4-ethylphenyl)-ethanone. This could make the sulfonate suitable for covalent inhibitor design or polymer applications.

Research Implications and Gaps

- The ethylphenyl group consistently enhances bioactivity across diverse compound classes, likely due to improved hydrophobic interactions and steric compatibility.

- The sulfonate’s chloroethyl chain offers unique reactivity but requires empirical validation for specific applications (e.g., antiviral or antimicrobial activity).

- Limited direct data on this compound highlights the need for targeted studies on its synthesis, stability, and biological profiling.

Q & A

Q. What are the optimal synthetic routes for preparing 4-ethylphenyl 2-chloroethane-1-sulfonate, and how can reaction yields be improved?

Methodological Answer:

- Route Optimization : Begin with sulfonation of 4-ethylphenol using 2-chloroethanesulfonyl chloride under controlled anhydrous conditions. Use inert gas (N₂/Ar) to minimize hydrolysis of the sulfonyl chloride intermediate.

- Yield Improvement : Systematically vary catalysts (e.g., pyridine, DMAP) and reaction temperatures (40–80°C). Monitor reaction progress via TLC or ¹H NMR to identify quenching points.

- Purification : Employ silica gel column chromatography (particle size: 0.063–0.200 mm) with gradients of ethyl acetate/hexane. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers develop a robust HPLC method for analyzing this compound in complex matrices?

Methodological Answer:

- Mobile Phase : Prepare a methanol-buffer mixture (65:35 v/v) using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6 adjusted with glacial acetic acid).

- Column Selection : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min.

- Validation : Perform system suitability tests (retention time repeatability, peak asymmetry) and spike-recovery experiments in biological or environmental samples. Reference buffer preparation protocols from pharmacopeial standards .

Q. How does the electronic nature of the 4-ethylphenyl group influence the reactivity of the sulfonate ester in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Studies : Conduct kinetic experiments using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Compare reaction rates with analogs (e.g., 4-methylphenyl or unsubstituted phenyl derivatives).

- Computational Analysis : Perform DFT calculations (Gaussian 16) to map electron density distribution and LUMO positions of the sulfonate group. Correlate with experimental rate constants.

- Spectroscopic Validation : Use ¹³C NMR to assess electronic effects on the sulfonate carbon’s chemical shift .

Q. What experimental strategies can resolve contradictions between crystallographic data and spectroscopic observations for this compound?

Methodological Answer:

- Crystallography : Refine single-crystal X-ray data using SHELXL (SHELX suite). Validate hydrogen bonding and packing interactions via PLATON.

- Complementary Techniques : Compare with solid-state NMR to assess dynamic effects (e.g., rotameric flexibility of the ethyl group).

- Error Analysis : Quantify uncertainties in bond lengths/angles (e.g., C–S–O vs. C–Cl) and cross-validate with gas-phase electron diffraction (GED) data .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Kinetic Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify degradation via LC-MS.

- Activation Energy : Perform Arrhenius analysis by varying temperatures (25–60°C) to extrapolate shelf-life under storage conditions.

- Product Identification : Isolate hydrolyzed products (e.g., 4-ethylphenol, 2-chloroethanesulfonic acid) using preparative HPLC and characterize via HRMS/IR .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to putative targets (e.g., enzymes with nucleophilic active sites). Parameterize the sulfonate group’s partial charges via RESP fitting.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and binding free energy (MM-PBSA).

- Validation : Cross-reference with mutagenesis data (e.g., serine-to-alanine mutations in catalytic sites) .

Distinction Between Basic and Advanced Questions

- Basic : Focus on synthesis, purification, and foundational analytical techniques.

- Advanced : Address mechanistic, computational, or stability challenges requiring interdisciplinary methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.